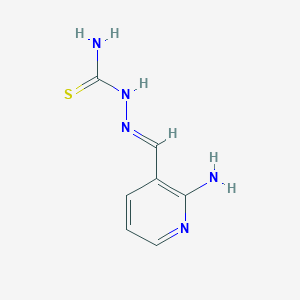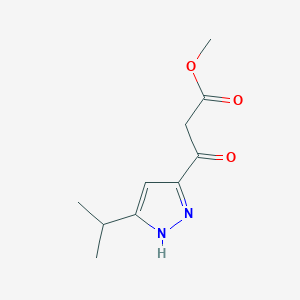
3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-oxopentanenitrile with hydrazine monohydrate in ethanol under reflux conditions. The reaction mixture is then cooled, concentrated, and purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Isopropyl-1H-pyrazol-3-amine
- 3-(5-Isopropyl-1H-pyrazol-3-yl)-propionic acid
- 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-butyric acid
Uniqueness
3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is unique due to its specific structural features and the presence of both pyrazole and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 3-oxo-3-(5-propan-2-yl-1H-pyrazol-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)7-4-8(12-11-7)9(13)5-10(14)15-3/h4,6H,5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
OULXTSFDCAUNRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



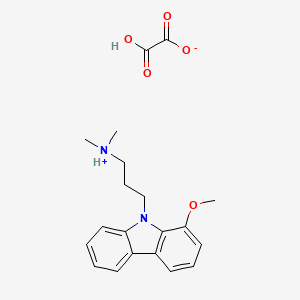
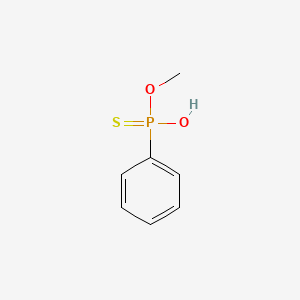

![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
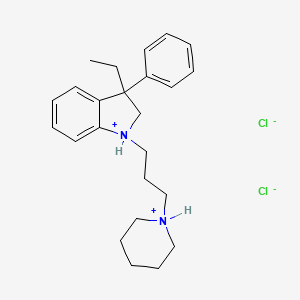
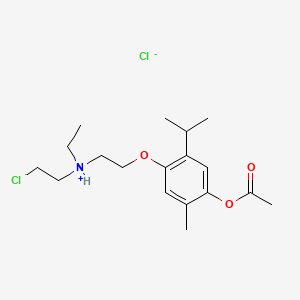
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
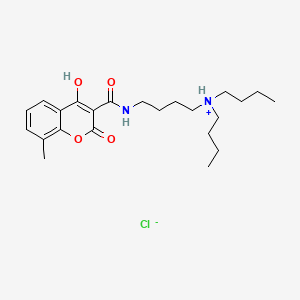
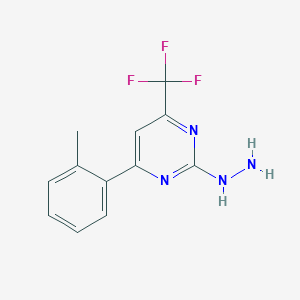

![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

